molecular formula C75H134N10O35 B10855413 tri-GalNAc-COOH

tri-GalNAc-COOH

Cat. No.: B10855413
M. Wt: 1735.9 g/mol
InChI Key: SPYOMGAJOYWUJU-JNYSMVCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-N-acetylgalactosamine-carboxylic acid is synthesized from peracetylated N-acetylgalactosamine in multiple steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of tri-N-acetylgalactosamine-carboxylic acid involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development .

Chemical Reactions Analysis

Types of Reactions

Tri-N-acetylgalactosamine-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tri-N-acetylgalactosamine-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-acetylgalactosamine: A simpler form of the compound with similar binding properties.

    Triantenerrary N-acetylgalactosamine: A related compound with a similar structure but different functional groups.

    GalNAc-DBCO: Another derivative used in protein conjugation studies.

Uniqueness

Tri-N-acetylgalactosamine-carboxylic acid is unique due to its triantenerrary structure and the presence of a carboxylic acid group, which enhances its binding affinity to the asialoglycoprotein receptor and its effectiveness in lysosomal targeting .

Properties

Molecular Formula

C75H134N10O35

Molecular Weight

1735.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C75H134N10O35/c1-49(89)82-63-69(104)66(101)52(43-86)118-72(63)115-27-7-4-13-55(92)76-21-10-24-79-58(95)16-31-112-46-75(85-61(98)19-30-107-35-37-109-39-41-111-42-40-110-38-36-108-34-20-62(99)100,47-113-32-17-59(96)80-25-11-22-77-56(93)14-5-8-28-116-73-64(83-50(2)90)70(105)67(102)53(44-87)119-73)48-114-33-18-60(97)81-26-12-23-78-57(94)15-6-9-29-117-74-65(84-51(3)91)71(106)68(103)54(45-88)120-74/h52-54,63-74,86-88,101-106H,4-48H2,1-3H3,(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)(H,82,89)(H,83,90)(H,84,91)(H,85,98)(H,99,100)/t52-,53-,54-,63-,64-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-/m1/s1

InChI Key

SPYOMGAJOYWUJU-JNYSMVCCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.